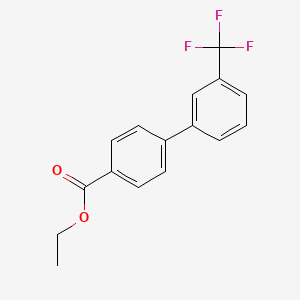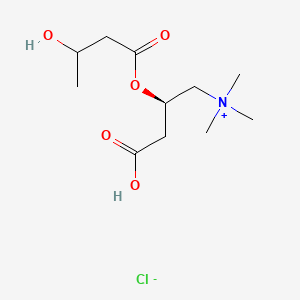
3-Hydroxybutyrylcarnitine Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutyrylcarnitine Chloride is a fatty acid metabolite associated with a deficiency of short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD). This compound plays a significant role in metabolism and energy production, particularly in the context of fatty acid oxidation disorders, mitochondrial diseases, and ketone body metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutyrylcarnitine Chloride typically involves the esterification of 3-hydroxybutyric acid with carnitine. The reaction conditions often require an acidic catalyst and a controlled temperature to ensure the formation of the desired ester. The process may also involve purification steps such as recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The compound is often produced in bulk for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutyrylcarnitine Chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The ester linkage can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions
Major Products Formed
Oxidation: Formation of 3-ketobutyrylcarnitine.
Reduction: Regeneration of 3-Hydroxybutyrylcarnitine.
Substitution: Formation of various substituted carnitine derivatives
Scientific Research Applications
3-Hydroxybutyrylcarnitine Chloride is widely used in scientific research, including:
Chemistry: As a reference standard in mass spectrometry and chromatography.
Biology: Studying metabolic pathways and enzyme deficiencies.
Medicine: Investigating metabolic disorders and mitochondrial diseases.
Industry: Used in the development of diagnostic assays and therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Hydroxybutyrylcarnitine Chloride involves its role in fatty acid metabolism. It acts as an intermediate in the β-oxidation pathway, facilitating the transport of fatty acids into the mitochondria for energy production. The compound interacts with enzymes such as carnitine palmitoyltransferase and acyl-CoA dehydrogenase, playing a crucial role in maintaining energy homeostasis .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutyrylcarnitine: An O-acylcarnitine with similar metabolic roles.
Carnitine: A precursor and functional parent of 3-Hydroxybutyrylcarnitine.
Acylcarnitines: A broad class of compounds involved in fatty acid metabolism
Uniqueness
3-Hydroxybutyrylcarnitine Chloride is unique due to its specific role in addressing SCHAD deficiency and its involvement in ketone body metabolism. Its chloride form enhances its stability and solubility, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C11H22ClNO5 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-(3-hydroxybutanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C11H21NO5.ClH/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4;/h8-9,13H,5-7H2,1-4H3;1H/t8?,9-;/m1./s1 |
InChI Key |
NMSATEWHAHPQCO-ICLMXVQUSA-N |
Isomeric SMILES |
CC(CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CC(CC(=O)OC(CC(=O)O)C[N+](C)(C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



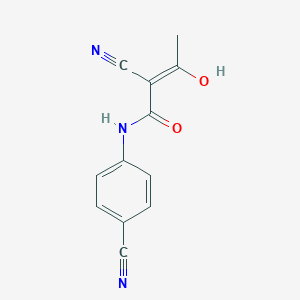
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
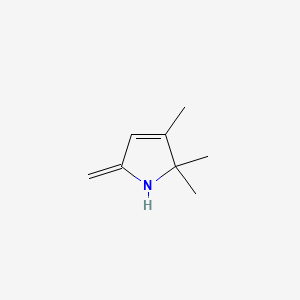



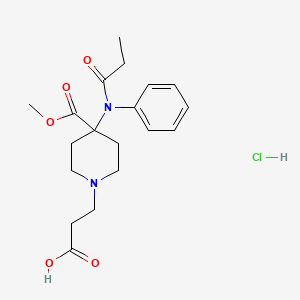
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)


![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
